molecular formula C10H10ClF3N2O B1455664 3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1332528-32-1

3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No. B1455664
M. Wt: 266.65 g/mol
InChI Key: QIOCJGARSGFQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride, also known as AMTFI, is a synthetic compound that has been used in scientific research for a variety of applications. This compound has been studied for its biochemical and physiological effects, and has shown promise for its use in lab experiments.

Scientific Research Applications

Electrophilic Trifluoromethylation

One application involves the electrophilic trifluoromethylation of cysteine side chains in peptides. This method selectively attaches CF3 groups to the S-atom of cysteine side chains without affecting other functional groups. Such modifications can enhance the pharmaceutical properties of peptides, including stability and membrane permeability, and can be used for spin-labelling, imaging, and positron emission tomography (PET) applications (Capone et al., 2008).

Trifluoromethyl Transfer Agents

The synthesis of trifluoromethyl transfer agents, specifically 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, demonstrates the utility of such compounds in facilitating trifluoromethylation reactions. These agents are crucial for introducing trifluoromethyl groups into various substrates, expanding the toolbox for creating fluorinated molecules with potential therapeutic applications (Eisenberger et al., 2012).

Galanin Receptor Binding Affinity

Another significant application is in medicinal chemistry, where amino analogs of the compound have been synthesized to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. This work illustrates the potential for developing new therapeutic agents targeting neurological disorders and pain management (Konkel et al., 2006).

Fluorinated Amino Acids Synthesis

The compound also plays a role in the synthesis of valuable fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are important for drug development, offering enhanced metabolic stability and altered physicochemical properties (Pigza et al., 2009).

Antiviral Research

In antiviral research, derivatives of this compound have been investigated for their potential activity. For instance, the interaction of certain derivatives with indole and methyl indole in the presence of N-substituted amino acids has led to compounds with studied cytotoxic and antiviral actions, demonstrating the breadth of applications in disease management and therapeutic agent synthesis (Rusinov et al., 2012).

properties

IUPAC Name

3-amino-1-methyl-7-(trifluoromethyl)-3H-indol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O.ClH/c1-15-8-5(7(14)9(15)16)3-2-4-6(8)10(11,12)13;/h2-4,7H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCJGARSGFQDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C2=C1C(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

CAS RN

1332528-32-1
Record name 2H-Indol-2-one, 3-amino-1,3-dihydro-1-methyl-7-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332528-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
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3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
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3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
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3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 5
3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride
Reactant of Route 6
3-amino-1-methyl-7-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

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